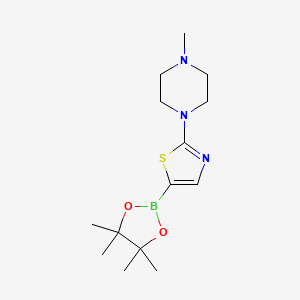

2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester

CAS No.: 1402174-69-9

Cat. No.: VC11690314

Molecular Formula: C14H24BN3O2S

Molecular Weight: 309.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1402174-69-9 |

|---|---|

| Molecular Formula | C14H24BN3O2S |

| Molecular Weight | 309.2 g/mol |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C14H24BN3O2S/c1-13(2)14(3,4)20-15(19-13)11-10-16-12(21-11)18-8-6-17(5)7-9-18/h10H,6-9H2,1-5H3 |

| Standard InChI Key | XUZQPNCNEKJRIQ-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCN(CC3)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N3CCN(CC3)C |

Introduction

Chemical Identity and Structural Features

2-(4-Methylpiperazin-1-yl)thiazole-5-boronic acid pinacol ester belongs to the class of heteroaryl boronic esters, which are pivotal in modern organic synthesis. The compound’s molecular formula is , with a molecular weight of 309.2 g/mol . Its structure comprises:

-

A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen atoms).

-

A 4-methylpiperazin-1-yl group attached to the thiazole’s 2-position, introducing steric and electronic modulation.

-

A boronic acid pinacol ester at the 5-position, which enhances stability and reactivity in cross-coupling reactions.

| Property | Value |

|---|---|

| CAS Number | 1402174-69-9 |

| Molecular Formula | |

| Molecular Weight | 309.2 g/mol |

| Density | Not Available (N/A) |

| Boiling/Melting Points | N/A |

The pinacol ester group () stabilizes the boronic acid, preventing protodeboronation while retaining reactivity for Suzuki-Miyaura couplings .

Synthesis and Reaction Pathways

The synthesis of this compound is detailed in the patent CN102653545A , which outlines a two-step process starting from 2,5-dibromothiazole:

Step 1: Formation of 2-Methyl Formate-5-Bromothiazole

2,5-Dibromothiazole undergoes lithiation with n-butyllithium in ether at -100°C, followed by reaction with methyl chloroformate. This step introduces a methyl formate group at the 2-position, yielding 2-methyl formate-5-bromothiazole with a 67% yield.

Step 2: Suzuki-Miyaura Coupling with Pinacol Boronic Ester

The bromothiazole intermediate reacts with pinacol boronic ester in 1,4-dioxane at 80°C under palladium catalysis (ferrocenyl palladium chloride). Potassium acetate acts as a base, facilitating the coupling to install the boronic ester group. This step achieves an 85% yield, resulting in a total synthesis yield exceeding 50% .

Key Reaction Conditions:

-

Catalyst: Ferrocenyl palladium chloride (5 mol%).

-

Solvent: 1,4-Dioxane.

-

Temperature: 80°C.

-

Base: Potassium acetate.

The process emphasizes scalability and efficiency, critical for industrial pharmaceutical applications.

Applications in Pharmaceutical Synthesis

Role in Cross-Coupling Reactions

As a boronic ester, this compound participates in Suzuki-Miyaura reactions to form carbon-carbon bonds, a cornerstone of drug discovery. For example, it can couple with aryl or alkyl halides to generate biaryl or alkyl-aryl structures, common motifs in bioactive molecules . The methylpiperazine moiety may enhance solubility or confer specific pharmacokinetic properties to resultant compounds.

Intermediate for Targeted Therapeutics

The thiazole ring is a privileged structure in medicinal chemistry, found in antiviral, anticancer, and antimicrobial agents. By incorporating a boronic ester, this molecule enables late-stage functionalization, streamlining the synthesis of complex drug candidates.

Recent Developments and Future Directions

Recent advances in boron chemistry have expanded the utility of such esters in photoredox catalysis and bioconjugation. Future research may explore:

-

Asymmetric Synthesis: Developing enantioselective routes to chiral boronic esters.

-

Prodrug Applications: Leveraging boronic esters for targeted drug delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume